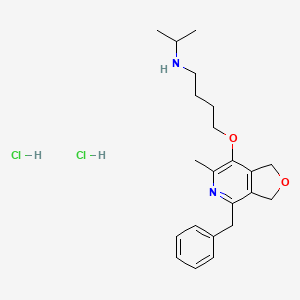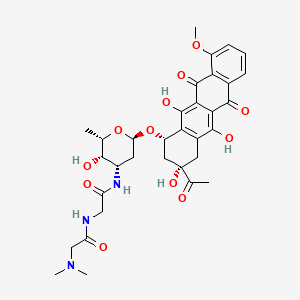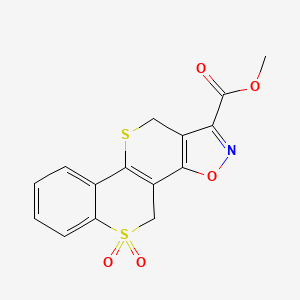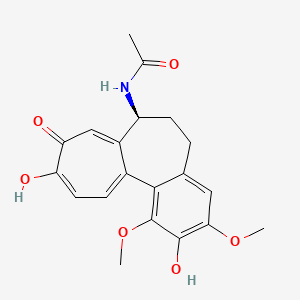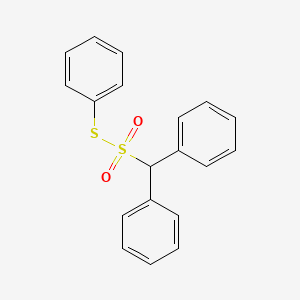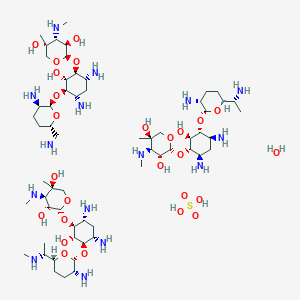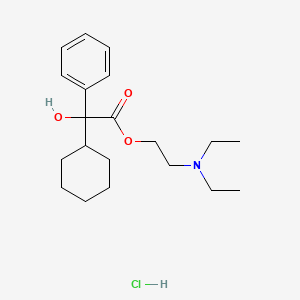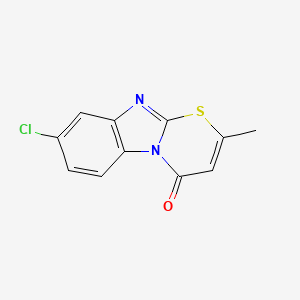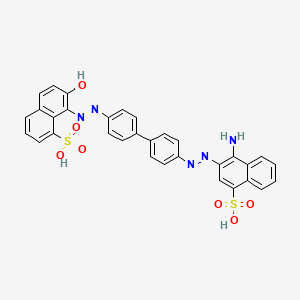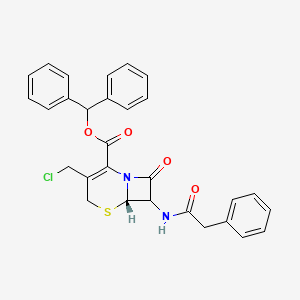
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid diphenyl methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is a complex organic compound belonging to the cephalosporin class of antibiotics. This compound is characterized by its cephem ring structure, which is a bicyclic system containing a beta-lactam ring fused to a dihydrothiazine ring. It is an important intermediate in the synthesis of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester involves several key steps:
Starting Material: The synthesis begins with penicillin G potassium salt.
Esterification: Penicillin G potassium salt is reacted with 4-methoxybenzyl chloride to form penicillin G 4-methoxybenzyl ester.
Oxidation: The ester is then oxidized using peracetic acid to obtain penicillin G sulfoxide p-methoxybenzyl ester.
Ring Opening: The sulfoxide ester is treated with 2-mercaptobenzothiazole and phenylsulfinic acid to produce a ring-opening intermediate.
Chlorination: The intermediate is chlorinated using chlorine gas.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above but optimized for higher yields and cost-effectiveness. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is primarily used as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics are crucial in the treatment of bacterial infections due to their broad-spectrum activity and resistance to beta-lactamase enzymes produced by bacteria. The compound is also used in research to develop new antibiotics with improved efficacy and reduced side effects .
作用機序
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and ultimately the death of the bacterial cell .
類似化合物との比較
Similar Compounds
- Cefaclor
- Cefazolin
- Ceftazidime
- Cefepime
- Cefpirome
Uniqueness
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is unique due to its specific cephem ring structure and the presence of the chloromethyl group. This structural feature provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of various cephalosporin antibiotics .
特性
分子式 |
C29H25ClN2O4S |
|---|---|
分子量 |
533.0 g/mol |
IUPAC名 |
benzhydryl (6S)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24?,28-/m0/s1 |
InChIキー |
BCMPVBNNIHFSLU-AZKKKJBWSA-N |
異性体SMILES |
C1C(=C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)

